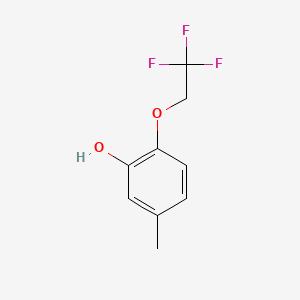

5-Methyl-2-(2,2,2-trifluoroethoxy)phenol

Description

5-Methyl-2-(2,2,2-trifluoroethoxy)phenol is a fluorinated phenolic compound characterized by a methyl group at the 5-position and a trifluoroethoxy (–OCH₂CF₃) substituent at the 2-position of the benzene ring. The trifluoroethoxy group enhances metabolic stability and lipophilicity, making it valuable in drug design .

Properties

IUPAC Name |

5-methyl-2-(2,2,2-trifluoroethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-6-2-3-8(7(13)4-6)14-5-9(10,11)12/h2-4,13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKGOBVZGQKTDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2,2,2-trifluoroethoxy)phenol typically involves the reaction of phenol with 2,2,2-trifluoroethanol in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the trifluoroethoxy group on the phenol ring .

Industrial Production Methods

In an industrial setting, the production of 5-Methyl-2-(2,2,2-trifluoroethoxy)phenol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2,2,2-trifluoroethoxy)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The trifluoroethoxy group can be reduced under specific conditions to yield corresponding alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenolic compounds depending on the reagents used.

Scientific Research Applications

5-Methyl-2-(2,2,2-trifluoroethoxy)phenol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It may be used in the study of enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2,2,2-trifluoroethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2,2,2-Trifluoroethoxy)phenol

- Structure: Trifluoroethoxy group at the 2-position of phenol.

- Molecular Formula : C₈H₇F₃O₂.

- Key Data: Synthesis: Alkylation of guaiacol followed by demethylation with BBr₃ . Applications: Precursor for phenyl acetate derivatives with sedative/hypnotic effects .

- Differentiation : Lacks the methyl group at the 5-position, reducing steric hindrance compared to the target compound.

4-(2,2,2-Trifluoroethoxy)phenol (CAS 129560-99-2)

- Structure : Trifluoroethoxy group at the 4-position.

- Molecular Formula : C₈H₇F₃O₂.

- Key Data :

- Differentiation : The para-substitution alters electronic distribution, impacting hydrogen bonding and acidity compared to ortho-substituted analogs.

5-Methyl-2-(2,2,2-trifluoroethoxy)aniline (CID 16227967)

- Structure: Amino group replaces the hydroxyl group in the target compound.

- Molecular Formula: C₉H₁₀F₃NO.

- Key Data :

- Differentiation : The amine group increases basicity, altering solubility and reactivity profiles.

[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol (CAS 1311159-05-3)

- Structure : Boranediol group introduced for Suzuki-Miyaura coupling.

- Molecular Formula : C₉H₁₁BF₃O₃.

- Key Data :

- Differentiation: The boronate ester functionality enables participation in catalytic cycles, unlike the parent phenol.

Data Table: Structural and Functional Comparison

Research Findings and Pharmacological Relevance

- Synthetic Strategies: The trifluoroethoxy group is typically introduced via alkylation of phenolic precursors using 2,2,2-trifluoroethyl halides, followed by deprotection steps .

- Pharmacological Impact : Trifluoroethoxy-containing compounds exhibit enhanced metabolic stability and receptor-binding affinity. For example, silodosin analogs with this group show uroselective α₁-adrenergic antagonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.